Tereticornate-A

Description

Properties

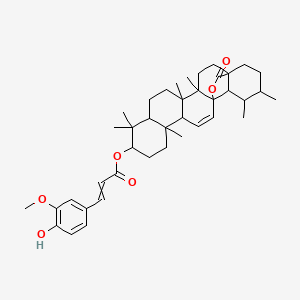

Molecular Formula |

C40H54O6 |

|---|---|

Molecular Weight |

630.9 g/mol |

IUPAC Name |

(4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3 |

InChI Key |

IOGXUTZMCFOAOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Tereticornate a

Botanical Sources and Distribution of Tereticornate-A

This compound has been successfully identified and isolated from a select number of plant species. The primary sources are trees from the Eucalyptus genus, which are native to Australia but are now cultivated worldwide for their rapid growth and adaptability. prota4u.org

Eucalyptus globulus, commonly known as the Tasmanian blue gum, is a significant botanical source of this compound. nih.gov Research has led to the successful isolation of this compound from the leaves and twigs of the plant. nih.gov The isolation process from E. globulus has also yielded a variety of other chemical constituents, including grandinol, sideroxylin, and ursolic acid. nih.gov Bioassay-guided isolation techniques have been effectively used on E. globulus extracts to identify and separate specific compounds. nih.gov

This compound has been reported in Eucalyptus tereticornis, also known as the forest red gum. nih.gov This species, which has a wide latitudinal distribution, is a known source of various phenolic compounds and other secondary metabolites. nih.govworldagroforestry.org The leaves, in particular, are a source for the extraction of biologically active compounds. researchgate.net The essential oil of E. tereticornis is complex, containing components such as piperitone and trans-dauca-4-(11),7-diene. mdpi.com

Beyond the more commonly cited sources, this compound has also been extracted from the leaves and branches of Eucalyptus gracilis. nih.gov The genus Eucalyptus encompasses around 800 species, most of which are endemic to Australia. prota4u.org These species inhabit a wide range of environments, from open forests to river flats, indicating a broad potential habitat for plants that may synthesize this compound. worldagroforestry.org Further research into the chemical profiles of other Eucalyptus species could reveal additional natural sources of this compound.

Table 1: Confirmed Botanical Sources of this compound

| Species Name | Common Name | Plant Part(s) Used for Isolation |

| Eucalyptus globulus Labill. | Tasmanian Blue Gum | Leaves and Twigs nih.gov |

| Eucalyptus tereticornis | Forest Red Gum | Not specified in search results |

| Eucalyptus gracilis | Yorrell | Leaves and Branches nih.gov |

Advanced Extraction Techniques

The isolation of this compound and related compounds from plant biomass relies on advanced extraction methodologies. The choice of technique depends on the nature of the compound and the plant matrix, aiming for high efficiency and purity of the final extract.

Traditional and modern solvent-based methods are widely used for extracting bioactive compounds from Eucalyptus species. These techniques involve the use of organic solvents to dissolve and separate the target compounds from the solid plant material.

Commonly used solvents for extracting triterpenoids and other secondary metabolites from Eucalyptus include dichloromethane, ethanol, and n-hexane. mdpi.com Processes like Soxhlet extraction and simple solid-liquid extraction are conventional methods employed. mdpi.com However, these methods can be time-consuming and involve potentially toxic solvents. mdpi.comnih.gov

More recent innovations include the use of Deep Eutectic Solvents (DES), which are considered greener alternatives. mdpi.comnih.gov For instance, hydrophobic DES based on menthol and thymol have shown significantly higher extraction yields for triterpenic acids from E. globulus bark compared to conventional organic solvents. mdpi.comnih.gov Pressurized liquid extraction, using binary or ternary solvent systems (e.g., CO2-ethanol-water), has also proven effective in achieving high extraction yields of phenolic compounds from Eucalyptus leaves. nih.gov

Table 2: Comparison of Extraction Solvents for Eucalyptus Compounds

| Solvent/System | Type | Advantages |

| Dichloromethane, n-hexane | Conventional Organic Solvent | Established methodology mdpi.com |

| Ethanol | Conventional Organic Solvent | Effective for phenolic compounds nih.gov |

| Menthol:Thymol (1:2) | Deep Eutectic Solvent (DES) | Higher yields, greener alternative mdpi.comnih.gov |

| CO2-Ethanol-Water | Pressurized Ternary System | High extraction yields nih.gov |

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes supercritical fluids, most commonly carbon dioxide (SC-CO2), as the extraction solvent. nih.gov A fluid becomes supercritical when its temperature and pressure are above its critical point, endowing it with properties of both a liquid and a gas. youtube.com This technology is considered a green and efficient alternative to traditional solvent extraction because the solvent is non-toxic, non-flammable, and easily removed from the extract. youtube.comntnu.no

SFE has been successfully applied to extract triterpenoids from the bark of Eucalyptus globulus. nih.gov The selectivity and efficiency of the extraction can be fine-tuned by manipulating pressure and temperature. ntnu.no Furthermore, the addition of a co-solvent, such as ethanol, can significantly enhance the extraction yield of target compounds. youtube.comnih.gov For example, using 8% ethanol as a co-solvent with SC-CO2 at 160 bar more than tripled the yield of triterpenoids from E. globulus bark. nih.gov The process typically involves loading the dried and ground plant material into an extractor, through which the supercritical fluid flows to dissolve the desired compounds. youtube.com

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are employed to isolate and purify this compound.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the isolation and quantification of specific compounds from complex mixtures. For a triterpenoid (B12794562) ester like this compound, reversed-phase HPLC is a commonly used mode. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

For Isolation: Preparative HPLC is employed to isolate larger quantities of the target compound. The process involves injecting the partially purified extract onto a preparative column and collecting the fraction that contains this compound as it elutes.

For Quantification: Analytical HPLC is used to determine the concentration of this compound in an extract. This is achieved by creating a calibration curve using a pure standard of the compound and comparing the peak area of the sample to this curve.

A typical HPLC method for the analysis of triterpenoids would involve:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of water and acetonitrile or methanol |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as an intermediate purification step between low-pressure column chromatography and high-pressure preparative HPLC. It is often used to fractionate crude extracts, enriching the concentration of the target compound before final purification by HPLC. MPLC systems operate at moderate pressures and utilize larger particle size stationary phases compared to HPLC, allowing for higher flow rates and the processing of larger sample volumes.

Counter-Current Chromatography Applications

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the components of the mixture between the two immiscible liquid phases.

CCC is particularly well-suited for the separation of natural products and has been successfully applied to the purification of various terpenoids. The selection of an appropriate biphasic solvent system is the most critical step in developing a CCC method.

Preparative Chromatography Techniques

Preparative chromatography encompasses a range of techniques aimed at isolating a sufficient quantity of a substance for further use, such as structural elucidation or biological testing. Besides preparative HPLC, other preparative techniques that can be applied to the purification of this compound include:

Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of crude extracts. A solid adsorbent, such as silica gel or alumina, is used as the stationary phase, and the sample is eluted with a solvent or a gradient of solvents of increasing polarity.

Flash Chromatography: This is an air-pressure driven modification of column chromatography that allows for faster separations and better resolution than traditional gravity-fed column chromatography.

Structural Elucidation and Advanced Spectroscopic Characterization of Tereticornate a

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Tereticornate-A, offering detailed insights into the arrangement of atoms and their connectivity within the molecule.

One-dimensional NMR techniques, specifically ¹H NMR and ¹³C NMR spectroscopy, provide fundamental information about the chemical environment of protons and carbon atoms, respectively. ¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (δ), and their neighboring protons through coupling constants (J values), indicating the connectivity of hydrogen atoms. ¹³C NMR spectra, in turn, identify the different carbon atoms in the molecule, their hybridization states, and their chemical environments. For this compound, these techniques are crucial for identifying characteristic signals of triterpenoid (B12794562) skeletons, such as methyl groups, olefinic protons, and protons adjacent to oxygen-containing functionalities. While the application of these techniques is essential for this compound's characterization, specific detailed ¹H and ¹³C NMR data, including precise chemical shifts and coupling constants, are not extensively detailed in the publicly available literature snippets for this compound mdpi.comresearchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) is vital for accurately determining the molecular weight of this compound, which in turn allows for the precise determination of its molecular formula. Through HR-MS analysis, this compound has been assigned the molecular formula C₄₀H₅₄O₆ medchemexpress.comnih.gov. This precise mass measurement is fundamental for confirming the identity and purity of the isolated compound.

| Technique | Data |

| High-Resolution MS | Molecular Formula: C₄₀H₅₄O₆ medchemexpress.comnih.gov |

| Molecular Weight: ~630.85 g/mol medchemexpress.com |

Tandem Mass Spectrometry (MS/MS) involves fragmenting a selected parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing crucial evidence for structural confirmation. For this compound, MS/MS analysis has been utilized to support its identification as a feruloyl ester of dehydroursolic acid lactone. A diagnostic fragment ion observed at m/z 437.34 has been attributed to the [M-p-coumaroyl+H]⁺ or [M-feruloyl+H]⁺ ions, depending on the specific isomer, consistent with the ester linkage of the triterpenoid core researchgate.net. These fragmentation patterns help to confirm the presence of the triterpenoid backbone and the nature of the ester substituent researchgate.netrfi.ac.uk.

Biosynthesis and Metabolic Pathways of Triterpenoids Relevant to Tereticornate a

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of triterpenoids, including Tereticornate-A, is a complex, multi-step process originating from the isoprenoid pathway. This pathway begins with the condensation of farnesyl pyrophosphate (FPP) to form squalene (B77637), catalyzed by squalene synthase. Squalene is then cyclized by oxidosqualene cyclases (OSCs) into various triterpenoid (B12794562) skeletons, which are subsequently modified by a range of enzymes, such as hydroxylases, acyltransferases, and glycosyltransferases, to yield diverse triterpenoid compounds like this compound nih.govnih.govnih.gov.

Specific information regarding the genetic and molecular regulation of enzymes directly involved in this compound biosynthesis remains limited in published literature. However, general principles governing plant triterpenoid biosynthesis offer insights into potential regulatory mechanisms. In plants, the expression of genes encoding biosynthetic enzymes is often tightly regulated at the transcriptional level. This regulation is frequently mediated by complex networks of transcription factors, including members of the MYB, bHLH, and WD40 protein families, which can form MBW (MYB/bHLH/WD40) complexes. These complexes bind to specific promoter regions of biosynthetic genes, coordinating their expression in response to developmental cues and environmental stimuli nih.govnih.govnih.govaimspress.com. For instance, in other plant systems, specific MYB transcription factors have been identified that directly activate genes involved in flavonoid and triterpenoid biosynthesis nih.govnih.govaimspress.com.

Epigenetic modifications, such as histone variant occupancy, can also influence gene accessibility and expression, playing a role in the regulation of secondary metabolite pathways aimspress.com. Furthermore, metabolic feedback mechanisms, where end-products or intermediates regulate the activity or expression of upstream enzymes, are common in metabolic pathways, including those for terpenoids uq.edu.au. While these mechanisms are understood for other triterpenoids, their specific application to this compound biosynthesis requires dedicated investigation. Identifying the specific OSCs responsible for generating the precursor skeletons for this compound, and the genes encoding subsequent modifying enzymes, would be the first step in elucidating its unique regulatory network.

Metabolic Engineering Strategies for Enhanced this compound Production in Heterologous Systems

Given the challenges in extracting sufficient quantities of specialized metabolites from natural sources and the complexity of their chemical synthesis, metabolic engineering in heterologous hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli presents a promising avenue for enhanced production of compounds like this compound mdpi.comnih.govnih.gov. These microbial platforms offer advantages in terms of rapid growth, established genetic tools, and scalability.

Key strategies for engineering heterologous production of triterpenoids typically involve:

Enhancing Precursor Supply: Ensuring an adequate supply of isoprenoid precursors, such as farnesyl pyrophosphate (FPP), is critical. This often involves optimizing the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in the host organism nih.govnih.govmdpi.commdpi.com. For example, enhancing the expression of key enzymes in the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) or mevalonate kinase (MK), can significantly boost precursor availability mdpi.com.

Heterologous Expression of Biosynthetic Genes: Introducing genes encoding enzymes from the this compound biosynthetic pathway, particularly specific oxidosqualene cyclases (OSCs) and downstream modifying enzymes, into a suitable host organism is essential. The choice of OSCs is critical as they dictate the initial triterpenoid skeleton formed unl.edu.

Pathway Optimization and Regulation: Fine-tuning the expression levels of introduced genes and balancing pathway flux is crucial for efficient production. This can involve using different promoters, codon optimization, and employing synthetic biology tools for precise metabolic control, such as metabolite-mediated feedback regulatory mechanisms uq.edu.aumdpi.comnih.gov.

While direct metabolic engineering efforts specifically targeting this compound production in heterologous systems have not been extensively reported, the successful engineering of other triterpenoid precursors provides a blueprint. For instance, the heterologous expression of SbHMGS, a gene involved in triterpenoid biosynthesis, in Saccharomyces cerevisiae led to a significant increase in squalene content, demonstrating the potential for engineering precursor supply for triterpenoid production mdpi.com.

Table 1: General Strategies for Heterologous Triterpenoid Production

| Strategy | Description | Example/Target | Relevant Host Organisms |

| Precursor Supply Enhancement | Upregulating enzymes in the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to increase flux towards FPP and squalene. | Overexpression of HMGR, MK, or other pathway enzymes. Example: SbHMGS expression in S. cerevisiae increased squalene. | Saccharomyces cerevisiae, E. coli |

| Heterologous Gene Expression | Introducing genes encoding specific triterpenoid biosynthetic enzymes (e.g., OSCs, acyltransferases) from natural sources into a microbial host. | Expression of plant OSCs to synthesize specific triterpenoid skeletons (e.g., lupeol, amyrins, friedelin) unl.edu. | Saccharomyces cerevisiae, E. coli |

| Pathway Balancing & Control | Optimizing enzyme expression levels, managing metabolic flux, and implementing regulatory circuits to coordinate pathway steps and prevent accumulation of toxic intermediates. | Use of inducible promoters, synthetic transcription factors, and feedback control mechanisms for precise control of gene expression and metabolic flux. | Saccharomyces cerevisiae, E. coli |

| Enzyme Activity Improvement | Enhancing the catalytic efficiency of introduced enzymes through protein engineering or selecting enzymes from different species with higher activity. | Improving enzyme amount and enzymatic activity through genetic modification or directed evolution. | Saccharomyces cerevisiae, E. coli |

Future efforts in metabolic engineering for this compound would likely involve identifying the specific genes responsible for its unique structure, characterizing their regulatory elements, and then implementing these heterologous expression and optimization strategies in well-established microbial chassis.

Compound List:

this compound (TA)

Squalene

Farnesyl pyrophosphate (FPP)

Lupeol

α-amyrin

β-amyrin

Friedelin

Betulinic acid

Asiatic acid (AA)

Chemical Synthesis and Derivatization Strategies of Tereticornate a

Total Synthesis Approaches to the Tereticornate-A Core Structure

The total synthesis of a complex natural product like this compound presents significant challenges, including the stereocontrolled formation of glycosidic bonds and the regioselective functionalization of the phloroglucinol (B13840) core.

A plausible retrosynthetic analysis of this compound would disconnect the molecule at the glycosidic and ester linkages. This approach simplifies the target structure into three key building blocks: a protected phloroglucinol derivative, a suitably functionalized sugar moiety, and the side-chain acid or its equivalent.

Retrosynthetic Disconnections for this compound:

| Disconnection Point | Resulting Key Intermediates |

| Glycosidic Bond | Protected Phloroglucinol Aglycone and a Glycosyl Donor |

| Ester Linkage | Acylphloroglucinol Glycoside and a Side-Chain Acid Derivative |

The primary disconnection would be the glycosidic bond, separating the phloroglucinol aglycone from the sugar moiety. A second key disconnection would break the ester linkage, yielding the acylphloroglucinol core and the terpene-like side chain. This leads to key synthetic intermediates such as a protected 2,4,6-trihydroxyacetophenone and a protected glucose derivative, which can be coupled in a convergent manner. The final step would involve the esterification with the appropriate side chain.

A critical step in the synthesis of this compound is the stereoselective formation of the β-O-glycosidic bond. Various methodologies have been developed for stereoselective glycosylation, which could be applied to the synthesis of this compound. nih.govnih.gov The choice of glycosyl donor, promoter, and reaction conditions is paramount in controlling the anomeric stereochemistry.

Commonly Employed Glycosylation Strategies:

| Glycosyl Donor | Promoter/Catalyst | Expected Outcome |

| Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | High yields and stereoselectivity, dependent on protecting groups. |

| Glycosyl Halide | Heavy Metal Salts (e.g., AgOTf, Ag₂CO₃) | Koenigs-Knorr reaction, often with neighboring group participation for 1,2-trans glycosides. |

| Thioglycoside | Thiophilic Promoters (e.g., NIS/TfOH, DMTST) | Can be activated under a range of conditions, allowing for iterative glycosylations. |

For this compound, a glycosyl donor with a participating protecting group at the C-2 position of the glucose moiety, such as an acetyl or benzoyl group, would be expected to favor the formation of the desired 1,2-trans-β-glycosidic linkage through neighboring group participation.

Semi-Synthesis of this compound from Related Natural Precursors

Semi-synthesis offers a more direct route to this compound by utilizing structurally related and more abundant natural products as starting materials. Phloroglucinol and its simple derivatives, which are readily available from plant sources, can serve as precursors. mdpi.com For instance, a naturally occurring phloroglucinol glycoside could be isolated and then acylated with the appropriate side chain to yield this compound. This approach significantly reduces the number of synthetic steps compared to a total synthesis. The enzymatic synthesis of acylphloroglucinol glucosides has also been explored, offering a green and efficient alternative for creating the core structure. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a key strategy for exploring its structure-activity relationships (SAR) and developing compounds with enhanced biological profiles.

Modifications to the this compound scaffold can be systematically undertaken to probe the importance of different structural features for its biological activity.

Potential Structural Modifications of this compound:

| Region of Modification | Potential Changes | Rationale for Modification |

| Phloroglucinol Core | Variation of acyl substituents, introduction of alkyl or halogen groups. | To investigate the influence of electronic and steric properties on activity. |

| Glycosidic Moiety | Alteration of the sugar unit (e.g., different monosaccharides), modification of hydroxyl groups. | To assess the role of the sugar in solubility, bioavailability, and target interaction. |

| Acyl Side-Chain | Variation in length, branching, and unsaturation. | To optimize lipophilicity and interaction with biological targets. |

For example, the synthesis of a series of acylphloroglucinols with varying acyl chain lengths has been shown to be important for anti-staphylococcal activity. nih.gov Similarly, the creation of geranylated and chromane (B1220400) derivatives of acylphloroglucinols has led to compounds with significant anti-proliferative and anti-oxidative activities. nih.gov

The this compound structure can serve as a template for the generation of novel molecular scaffolds. By employing diversification strategies, a library of compounds with related but distinct core structures can be synthesized. nih.gov For instance, intramolecular cyclization reactions could be used to create polycyclic derivatives. A one-pot method for generating diverse polycyclic phloroglucinols from simple starting materials has been reported, highlighting the potential for creating novel and complex structures. acs.org These new scaffolds could exhibit entirely new biological activities or improved pharmacological properties.

Biological Activities and Underlying Molecular Mechanisms

Anti-Osteoclastogenesis Activity

Research indicates that Tereticornate A effectively inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.

Tereticornate A has been shown to inhibit the differentiation of osteoclasts induced by Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL) researchgate.netnih.govresearchgate.net. This inhibition extends to the formation of F-actin rings in RAW 264.7 cells, a critical step for osteoclast adhesion and bone resorption researchgate.netnih.gov. By acting as an osteoclastogenesis inhibitor, TA offers a potential therapeutic strategy for bone-related disorders researchgate.netnih.govresearchgate.net.

At the molecular level, Tereticornate A exerts its inhibitory effects by downregulating the expression of key signaling molecules, including c-Src and TNF Receptor-Associated Factor 6 (TRAF6) researchgate.netnih.govresearchgate.netnih.govcolab.wsscilit.comscilit.comx-mol.net. TRAF6, in particular, plays a crucial role in RANKL-mediated signaling pathways essential for osteoclast formation nih.govtandfonline.comfrontiersin.org.

Tereticornate A effectively suppresses the canonical RANK signaling pathways that are activated by RANKL researchgate.netnih.gov. These pathways include the Phosphatidylinositol 3-kinase/AKT (AKT) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38, JNK, and ERK), and the Nuclear Factor-kappa B (NF-κB) pathway researchgate.netnih.govcolab.wsx-mol.netfrontiersin.orgresearchgate.net. The aberrant activation of these pathways is intrinsically linked to osteoclast differentiation and bone resorption researchgate.netnih.govtandfonline.com.

Further mechanistic insights reveal that Tereticornate A downregulates the expression of critical transcriptional factors, namely Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1) and c-Fos researchgate.netnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netnih.govmdpi.com. NFATc1 is recognized as a master regulator of osteoclast differentiation, and its induction by RANKL is significantly suppressed by TA nih.govnih.govmdpi.com. c-Fos, an early-stage transcription factor in osteoclast differentiation, is also downregulated by TA and is essential for NFATc1 induction nih.govnih.govmdpi.com.

Tereticornate A modulates the expression of genes that are vital for osteoclastogenesis. This includes the downregulation of genes such as Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, Beta-Integrin (β-Integrin), Matrix Metalloproteinase-9 (MMP-9), ATP6V0D2, and Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) researchgate.netnih.govresearchgate.netmdpi.com. The expression of these osteoclast-specific genes is suppressed by TA in a dose- and time-dependent manner, further underscoring its inhibitory role in osteoclast development researchgate.netmdpi.com. TRAP and Cathepsin K are particularly recognized as key markers of osteoclast differentiation and activity nih.gov.

Table 1: Effect of Tereticornate A on Osteoclastogenesis-Related Molecular Targets

| Molecular Target | Reported Effect by Tereticornate A | Relevant Pathways/Factors |

| c-Src | Downregulated | RANK signaling |

| TRAF6 | Downregulated | RANK signaling |

| AKT | Suppressed (phosphorylation) | Canonical RANK pathway |

| MAPK (p38, JNK, ERK) | Suppressed (phosphorylation) | Canonical RANK pathway |

| NF-κB | Suppressed (phosphorylation) | Canonical RANK pathway |

| NFATc1 | Downregulated | Transcriptional factor |

| c-Fos | Downregulated | Transcriptional factor |

| TRAP | Downregulated | Osteoclast marker gene |

| Cathepsin K | Downregulated | Osteoclast marker gene |

| β-Integrin | Downregulated | Osteoclast marker gene |

| MMP-9 | Downregulated | Osteoclast marker gene |

| ATP6V0D2 | Downregulated | Osteoclast marker gene |

| DC-STAMP | Downregulated | Osteoclast marker gene |

Antiviral Activities

Beyond its effects on bone metabolism, Tereticornate A has demonstrated significant antiviral properties, particularly against Herpes Simplex Virus (HSV).

Studies have shown that Tereticornate A exhibits potent antiherpetic activity against the replication of HSV-1 nih.govsemanticscholar.orgfrontiersin.orgresearchgate.netresearchgate.netbiocrick.com. In comparative assays, Tereticornate A displayed the strongest activity against HSV-1, surpassing the efficacy of the standard antiviral drug acyclovir (B1169). Specifically, TA achieved an IC50 value of 0.96 μg/mL with a selectivity index (CC50/IC50) of 218.8, whereas acyclovir had an IC50 of 1.92 μg/mL and a selectivity index of 109.4 nih.govsemanticscholar.orgbiocrick.com. This indicates a superior therapeutic potential for Tereticornate A in combating HSV-1 infections.

Table 2: Comparative Antiviral Activity Against HSV-1

| Compound | IC50 (μg/mL) | Selectivity Index (CC50/IC50) |

| Tereticornate A | 0.96 | 218.8 |

| Acyclovir | 1.92 | 109.4 |

Activity against Herpes Simplex Virus Type 1 (HSV-1)

Research has identified Tereticornate-A as a compound with substantial antiviral activity against HSV-1. In comparative studies, this compound exhibited stronger activity than the standard antiviral drug acyclovir. For instance, one study reported an IC50 value of 0.96 μg/mL for this compound against HSV-1, whereas acyclovir had an IC50 of 1.92 μg/mL. The selectivity index (CC50/IC50) for this compound was reported as >218.8, indicating a favorable profile compared to acyclovir's index of >109.4 nih.govnih.gov. These findings suggest that this compound possesses a potent and selective inhibitory effect on HSV-1 replication.

Mechanisms of Antiviral Action

While specific detailed mechanisms for this compound are still under investigation, general antiviral strategies against HSV often target viral attachment and replication. Antiviral drugs can block viral reproduction by interfering with various stages of the virus's life cycle, including attachment to host cells, entry, uncoating, genome replication, protein synthesis, assembly, and release youtube.comimmunology.org. Compounds that inhibit viral attachment prevent the virus from binding to host cell receptors, a critical first step in infection nih.govmdpi.com. Other mechanisms involve interfering with viral genome replication or viral protein synthesis, as observed with some other natural compounds tested against HSV frontiersin.org.

Anti-Inflammatory Activities

This compound has shown potential in modulating inflammatory responses, primarily through its effects on key signaling pathways involved in inflammation.

Attenuation of LPS-Stimulated Secretion of IL-1β

Studies have indicated that this compound, along with other compounds from Eucalyptus globulus, was evaluated for its anti-inflammatory potential using lipopolysaccharide (LPS)-stimulated macrophages nih.govnih.gov. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine crucial for host defense but also implicated in exacerbating damage during chronic diseases nih.govfrontiersin.org. While specific data on this compound's direct attenuation of LPS-stimulated IL-1β secretion is not explicitly detailed in the provided snippets, its broader anti-inflammatory profile suggests such an effect. Other studies on different compounds show that inhibition of pathways like NF-κB can lead to reduced IL-1β production frontiersin.org.

Inhibition of Nuclear Factor-κB (NF-κB) Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses scbt.comwikipedia.orgclinicaleducation.org. Research suggests that this compound exhibits anti-inflammatory effects by inhibiting NF-κB activity researchgate.netnih.gov. Inhibition of NF-κB is a known mechanism for reducing the production and release of pro-inflammatory mediators scbt.comclinicaleducation.org. This inhibition can prevent the translocation of NF-κB dimers into the nucleus, thereby affecting the transcription of genes involved in inflammation scbt.comwikipedia.orgclinicaleducation.org.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Tumor Necrosis Factor-alpha (TNF-α) is another critical pro-inflammatory cytokine involved in various physiological and pathological processes, including inflammation mdpi.comthermofisher.comwikipedia.org. Studies evaluating compounds from Eucalyptus globulus for anti-inflammatory potential included examining their influence on the secretion of pro-inflammatory cytokines like TNF-α nih.govnih.govmuni.cz. While direct quantitative data for this compound's modulation of TNF-α is not explicitly provided in the snippets, its demonstrated inhibition of NF-κB activity, a pathway that regulates TNF-α production, strongly suggests that this compound can modulate TNF-α release clinicaleducation.orgmdpi.comthermofisher.com.

Other Investigated Biological Activities

Beyond its antiviral and anti-inflammatory effects, this compound has also been investigated for its antibacterial properties researchgate.netrjptonline.org. Eucalyptus tereticornis, the source of this compound, is known to contain various phytochemical constituents with reported pharmacological activities, including antibacterial effects rjptonline.orgresearchgate.netresearchgate.net. Extracts from Eucalyptus tereticornis have shown inhibitory activity against various bacteria, such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli rjptonline.orgresearchgate.net.

Compound List

this compound

Acyclovir

Cypellocarpin C

Grandinol

Sideroxylin

Kuwanon X

Betulinic acid

Hesperetin

Ursolic acid

Ursolic acid lactone

Sideroxylin (re-listed)

8-demethylsideroxylin (B592812)

7-methoxy-aromadendrin

Euglobal T1

Euglobal II c

Tereticornate B

Camptothecin

Emetine

Andrographolide

Structure Activity Relationship Sar Studies of Tereticornate a and Its Analogues

Theoretical Frameworks for SAR Analysis

The investigation of SAR is fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. mdpi.com For complex natural products like Tereticornate-A, computational and theoretical models are invaluable tools for predicting the activity of novel derivatives and for guiding synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their activity. For pentacyclic triterpenoids, relevant descriptors often include steric, electronic, and lipophilic parameters.

While no specific QSAR models for this compound have been published, studies on ursolic acid and oleanolic acid derivatives have demonstrated the utility of this approach. For instance, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA), have been used to correlate the steric and electrostatic fields of triterpenoid (B12794562) derivatives with their inhibitory effects on various enzymes. frontiersin.orgnih.gov These models have highlighted that modifications at specific positions, such as the C-3 hydroxyl group and the C-28 carboxylic acid, significantly impact activity. It is plausible that similar QSAR models for this compound would reveal the importance of its unique ester linkage and the stereochemistry of its polycyclic core in determining its biological efficacy.

Table 1: Hypothetical QSAR Descriptors for this compound Analogues and Their Potential Impact on Biological Activity

| Descriptor | Physicochemical Property | Predicted Impact on Activity | Rationale based on Triterpenoid SAR |

| LogP | Lipophilicity | Optimal range crucial for cell membrane permeability | Both very high and very low lipophilicity can hinder bioavailability and target engagement. |

| Molecular Volume | Steric Bulk | Modifications at certain positions may be sterically hindered | The binding pockets of target proteins have specific spatial requirements. |

| Dipole Moment | Polarity | Influences solubility and binding interactions | Polar groups can form key hydrogen bonds with target enzymes or receptors. |

| HOMO/LUMO Energies | Electronic Properties | Affects reactivity and potential for covalent interactions | Important for understanding the chemical stability and reactivity of the molecule. |

Spectral Structure-Activity Relationship (S-SAR) is a more recent development in QSAR that utilizes spectral data, such as NMR or IR spectra, as descriptors. The rationale is that the spectra of a molecule are a direct reflection of its three-dimensional structure and electronic environment. By correlating spectral features with biological activity, S-SAR can provide a unique insight into the structural requirements for activity. Given the complex stereochemistry of this compound, S-SAR could be a powerful tool for discerning subtle structural changes in a series of analogues and relating them to their biological effects.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, based on its known biological activities and the SAR of related triterpenoids, several key pharmacophoric features can be postulated.

For its antiviral activity , particularly against HSV-1, the bulky and rigid pentacyclic core likely serves as a scaffold. The presence of polar functional groups, such as hydroxyl and ester moieties, is probably crucial for specific interactions with viral or host cell proteins involved in viral entry or replication. nih.govsemanticscholar.org

In the context of its anti-inflammatory activity , the SAR of other triterpenoids suggests that the C-3 hydroxyl group and the C-28 carboxyl group (or in the case of this compound, the ester linkage) are critical. nih.govtandfonline.comnih.gov These groups are often involved in hydrogen bonding and electrostatic interactions within the active sites of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net

Table 2: Postulated Pharmacophoric Features of this compound for Different Biological Activities

| Biological Activity | Postulated Pharmacophoric Features | Rationale from Related Triterpenoids |

| Antiviral | Rigid polycyclic scaffold, Hydrogen bond donors/acceptors at specific positions. | The triterpenoid core provides a large surface area for protein-protein interaction inhibition. |

| Anti-inflammatory | C-3 hydroxyl group, Ester linkage at C-17, Specific stereochemistry. | These groups are known to be critical for binding to the active sites of inflammatory enzymes. |

| Anti-osteoclastogenesis | Specific three-dimensional shape, Spatially defined hydrophobic and hydrophilic regions. | Inhibition of protein-protein interactions in signaling pathways often relies on precise molecular recognition. |

Impact of Specific Functional Groups and Stereochemistry on Biological Efficacy

The biological activity of pentacyclic triterpenoids is highly sensitive to the nature and position of their functional groups, as well as their stereochemistry. nih.govnih.gov

The ester linkage in this compound is a distinguishing feature. The nature of the esterified group can significantly influence lipophilicity, and consequently, the pharmacokinetic properties of the molecule. Modification of this ester could lead to analogues with improved cell permeability and target engagement.

The hydroxyl groups on the polycyclic core are likely involved in crucial hydrogen bonding interactions with biological targets. nih.gov Their position and stereochemical orientation are critical. For example, in ursolic acid, the 3β-hydroxyl is essential for many of its biological activities. nih.gov Altering the stereochemistry of these hydroxyls in this compound would be expected to have a profound impact on its efficacy.

Stereochemistry plays a pivotal role in the biological activity of complex natural products. nih.gov The rigid and complex stereochemical architecture of this compound defines its three-dimensional shape, which is fundamental for its recognition by and interaction with biological macromolecules. Even minor changes in the stereochemistry at any of the chiral centers could lead to a significant loss of activity.

Conformational Analysis and its Correlation with Activity

The biological activity of a molecule is not only dependent on its static structure but also on its conformational flexibility. Conformational analysis aims to identify the low-energy conformations that a molecule can adopt and to correlate these with its biological activity.

For a relatively rigid molecule like this compound, the conformational freedom is limited but still important. The flexibility of the ester side chain and minor puckering of the rings can influence how the molecule fits into a binding site. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound and its analogues. frontiersin.org By comparing the preferred conformations of active and inactive analogues, it is possible to deduce the "bioactive conformation" – the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. orientjchem.orgnih.govmdpi.com

Computational and Theoretical Studies of Tereticornate a

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as Tereticornate-A, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often represented by a scoring function.

Experimental studies have shown that this compound can suppress RANKL-induced osteoclastogenesis by downregulating the expression of c-Src and TRAF6, which are key signaling proteins in this pathway. researchgate.net These proteins, therefore, represent potential targets for molecular docking studies with this compound to elucidate the specific molecular interactions that underpin its inhibitory activity. Such simulations could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between this compound and the active sites of these target proteins. However, specific molecular docking studies detailing the binding energies and interaction patterns of this compound with targets like c-Src and TRAF6 are not extensively detailed in publicly available scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. nih.gov In the context of drug discovery, MD simulations are used to study the stability of a ligand-protein complex over time, providing a more dynamic picture than the static view offered by molecular docking. nih.govmdpi.com These simulations can confirm the stability of binding poses predicted by docking and can be used to calculate binding free energies, which offer a more accurate estimation of binding affinity. nih.gov

For a compound like this compound, MD simulations could be applied to its complexes with identified biological targets (e.g., c-Src, TRAF6) to assess the stability of the interactions. researchgate.net By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe conformational changes in both the ligand and the protein upon binding. nih.gov Despite the utility of this technique, specific studies employing molecular dynamics simulations to analyze the conformational dynamics and binding affinity of this compound with its biological targets have not been widely published.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules from first principles. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net This information is crucial for understanding a molecule's reactivity and its ability to participate in various chemical interactions.

Such calculations could be applied to this compound to understand its electronic properties, which in turn govern its interactions with biological targets. For example, mapping the electrostatic potential could identify regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding. While quantum chemical studies have been performed on other constituents of Eucalyptus species, such as α-pinene and β-pinene, detailed quantum chemical analyses focused specifically on the electronic structure and reactivity of this compound are not readily found in current scientific literature. researchgate.net

In Silico Prediction of Biological Activity and ADMET Properties

In silico tools are frequently used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound. jkimsu.com These predictions help to assess the potential drug-likeness of a molecule and identify any potential liabilities before advancing to more resource-intensive experimental studies.

A study involving the in silico prediction of ADMET properties for various phytoconstituents of Eucalyptus tereticornis included this compound. The analysis was based on Lipinski's rule of five, which evaluates properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. The percentage of absorption (%ABS) was also calculated. jkimsu.com

The predicted properties for this compound are summarized in the table below. jkimsu.com

| Property | Predicted Value for this compound | Lipinski's Rule of 5 Guideline |

| Molecular Weight | 512.78 | < 500 |

| LogP | 7.14 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Topological Polar Surface Area (TPSA) | 72.83 Ų | N/A |

| Percentage of Absorption (%ABS) | 83.91% | N/A |

The data indicates that this compound has one violation of Lipinski's rule of five, with a LogP value greater than 5. Its molecular weight is also slightly above the guideline of 500. Despite these minor deviations, the compound shows a high predicted percentage of absorption. jkimsu.com

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze chemical information. In drug discovery, these approaches are used to explore the vastness of chemical space, design libraries of compounds with desired properties, and establish structure-activity relationships (SAR). By analyzing databases of known drugs, cheminformatics tools can identify the physicochemical properties and structural features that are common among molecules with a particular biological activity. scribd.comscribd.com

For a natural product like this compound, cheminformatics could be used to design analogs with improved properties. By using the this compound structure as a scaffold, virtual libraries of related compounds could be generated and screened in silico for enhanced activity against targets like c-Src and TRAF6 or for a more favorable ADMET profile. researchgate.net This approach can guide synthetic chemistry efforts to create novel and more potent derivatives. At present, specific research detailing the use of cheminformatics approaches for the exploration of the chemical space around this compound or for the design of compound libraries based on its scaffold is not widely available.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets for Tereticornate-A

Current research indicates that this compound effectively inhibits osteoclast differentiation and formation by downregulating crucial signaling molecules and transcription factors involved in bone resorption. Specifically, TA has been shown to suppress RANKL-induced osteoclastogenesis by reducing the expression of c-Src and TRAF6, thereby inhibiting canonical RANK signaling pathways such as AKT, MAPK (p38, JNK, and ERK), and NF-κB. This mechanism ultimately leads to the downregulation of key transcriptional factors NFATc1 and c-Fos, which are essential for osteoclastogenesis nih.govnih.govresearchgate.net. Furthermore, this compound exhibits anti-inflammatory potential by attenuating lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokine IL-1β through the inhibition of NF-κB mdpi.com. Its potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1), surpassing that of acyclovir (B1169), suggests mechanisms involving inhibition of viral entry frontiersin.org. Future research should focus on comprehensively mapping these and potentially novel biological targets to understand the full spectrum of this compound's bioactivity.

| Target Molecule/Pathway | Biological Process Affected | Observed Effect of this compound | Supporting Evidence (Snippet Index) |

| RANK Signaling Pathway | Osteoclastogenesis | Inhibition | nih.govnih.govresearchgate.net |

| c-Src | Osteoclastogenesis | Downregulation | nih.govnih.govresearchgate.net |

| TRAF6 | Osteoclastogenesis | Downregulation | nih.govnih.govresearchgate.net |

| AKT | Osteoclastogenesis | Suppression | nih.govresearchgate.net |

| MAPK (p38, JNK, ERK) | Osteoclastogenesis | Suppression | nih.govresearchgate.net |

| NF-κB | Osteoclastogenesis, Inflammation | Inhibition/Suppression | nih.govnih.govresearchgate.netmdpi.com |

| NFATc1 | Osteoclastogenesis | Downregulation | nih.govnih.govresearchgate.net |

| c-Fos | Osteoclastogenesis | Downregulation | nih.govnih.govresearchgate.net |

| IL-1β Secretion | Inflammation | Attenuation | mdpi.com |

| HSV-1 Entry | Viral Replication | Inhibition | frontiersin.org |

Investigation of Combination Therapies Involving this compound

The potential for this compound to act synergistically with other therapeutic agents presents a promising avenue for developing more effective treatment strategies. Studies have explored combinations of natural products with conventional drugs to enhance efficacy and overcome resistance, a principle applicable to this compound mdpi.com. For instance, a combination of Tereticornate A with quercetin (B1663063) (QCN) was investigated for age-related macular degeneration (AMD), revealing synergistic effects in reducing inflammatory markers like IL-8 and enhancing antioxidant activity, where TA alone showed minimal antioxidant capacity frontiersin.org. Given its potent antiviral activity against HSV-1, higher than acyclovir, future research could explore combinations of this compound with established antiviral medications to combat viral infections more effectively frontiersin.org. Investigating combinations for its anti-osteoporotic effects, potentially with agents targeting bone formation or other resorption pathways, is also a logical progression.

| Combination Partner | Target Condition | Observed Synergistic/Additive Effect | Supporting Evidence (Snippet Index) |

| Quercetin (QCN) | AMD | Enhanced antioxidant activity, synergistic reduction of IL-8 secretion | frontiersin.org |

| Acyclovir | HSV-1 Infection | Potential for enhanced antiviral efficacy (based on individual potency) | frontiersin.org |

Advanced Drug Delivery Systems for Targeted Research Applications

The development of novel drug delivery systems (NDDS) is crucial for optimizing the therapeutic efficacy and bioavailability of natural compounds like this compound gsconlinepress.comglobalresearchonline.netresearchgate.net. Advanced formulations such as polymeric nanoparticles, nanocapsules, phytosomes, micelles, and nanoemulsions can protect the compound, improve its solubility, and enable targeted delivery to specific tissues or cells gsconlinepress.combiomedpharmajournal.org. For research applications, targeted delivery systems can enhance the precision of studies investigating this compound's effects on specific cellular pathways or disease models. For example, nanocarriers functionalized with specific ligands could facilitate targeted delivery to bone cells for osteoporosis research or to infected cells for antiviral studies nih.gov. Topical formulations, such as the described "nanomiemgel" combining nanoemulsion and nanomicelles, could also be explored for localized delivery applications nih.gov. Future research should focus on designing and evaluating such advanced delivery systems tailored for this compound to maximize its utility in various experimental settings.

| Delivery System Type | Potential Benefits for this compound | Application Focus | Supporting Evidence (Snippet Index) |

| Nanoparticles | Enhanced solubility, targeted delivery, controlled release | Osteoporosis research, antiviral studies | gsconlinepress.combiomedpharmajournal.orgnih.gov |

| Nanoemulsions/Micelles | Improved bioavailability, enhanced skin penetration (topical applications) | Topical anti-inflammatory studies, localized research | biomedpharmajournal.orgnih.gov |

| Receptor-Targeted Systems | Specific accumulation at target sites (e.g., bone cells, infected cells) | Precision studies on cellular pathways, disease models | nih.gov |

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

This compound is currently obtained through extraction from Eucalyptus species jkimsu.comrjptonline.org. While this method provides access to the compound, exploring chemoenzymatic synthesis and biocatalysis offers a pathway towards more sustainable, scalable, and environmentally friendly production methods. Developing enzymatic or chemoenzymatic routes could overcome limitations associated with plant cultivation, extraction yields, and purification processes. Such approaches often involve fewer harsh chemicals and can operate under milder conditions, aligning with green chemistry principles. Future research could investigate the identification or engineering of enzymes capable of synthesizing this compound or its key precursors, or develop efficient chemical synthesis pathways that incorporate biocatalytic steps for improved sustainability and yield.

| Affected Pathway/Process | Key Molecules Involved | Potential for Systems Biology Investigation | Supporting Evidence (Snippet Index) |

| Osteoclastogenesis | RANK, TRAF6, c-Src, AKT, MAPK, NF-κB, NFATc1, c-Fos | Mapping the complete network of gene/protein expression changes in osteoclast precursors; identifying novel regulators | nih.govnih.govresearchgate.net |

| Inflammation | NF-κB, IL-1β, TNF-α | Comprehensive analysis of cytokine profiles and immune cell signaling cascades | mdpi.comresearchgate.net |

| Viral Replication (HSV-1) | Viral entry mechanisms | Investigating host-cell interactions and cellular pathways hijacked by the virus, modulated by this compound | frontiersin.org |

Development of this compound as a Research Tool for Cellular Pathway Modulation

The specific inhibitory effects of this compound on key cellular signaling pathways, particularly the RANK signaling cascade and NF-κB pathway, position it as a valuable research tool for dissecting cellular functions. Researchers can utilize this compound to selectively modulate these pathways in various cell types and experimental models to study their roles beyond osteoporosis and inflammation. For example, its ability to inhibit NF-κB could be leveraged to investigate the pathway's involvement in diverse cellular processes, including immune responses, cell survival, and proliferation. Similarly, its impact on viral entry mechanisms for HSV-1 could be exploited to study viral-host interactions frontiersin.org. By providing a means to pharmacologically interfere with specific signaling nodes, this compound can aid in elucidating complex cellular mechanisms and validating potential therapeutic targets in a wide array of biological contexts.

| Known Mechanism of Action | Target Cellular Pathway/Process | Potential Research Application | Supporting Evidence (Snippet Index) |

| Inhibition of RANK signaling (AKT, MAPK, NF-κB) | Osteoclastogenesis | Studying the role of these pathways in bone remodeling, immune cell differentiation, and inflammatory processes. | nih.govnih.govresearchgate.net |

| Inhibition of NF-κB activation | Inflammation, Immune Response | Investigating NF-κB's role in various inflammatory diseases, immune cell activation, and stress responses. | mdpi.com |

| Inhibition of HSV-1 entry | Viral Replication | Elucidating the molecular mechanisms of HSV-1 entry and identifying host factors critical for viral infection. | frontiersin.org |

| Downregulation of NFATc1 and c-Fos | Osteoclastogenesis | Studying the transcriptional regulation of genes involved in osteoclast differentiation and bone resorption. | nih.govnih.govresearchgate.net |

Mentioned Compounds:

this compound (TA)

Acyclovir

Cypellocarpin C

RANKL

c-Src

TRAF6

NFATc1

c-Fos

AKT

MAPK (p38, JNK, ERK)

NF-κB

IL-1β

Quercetin (QCN)

IL-8

VEGF-C

LPS (Lipopolysaccharide)

Grandinol

Sideroxylin

Eucalyptin

Q & A

Q. What are the established methods for synthesizing and characterizing Tereticornate-A in foundational studies?

this compound is typically synthesized via multi-step organic reactions, with purification achieved through column chromatography or HPLC. Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Researchers should document solvent systems, temperature controls, and spectral data in detail to ensure reproducibility .

Q. Which biological targets or pathways are primarily associated with this compound in preliminary pharmacological studies?

Early studies identify this compound’s activity against kinase enzymes (e.g., MAPK or PI3K) using in vitro enzyme inhibition assays. Target validation involves dose-response curves (IC₅₀ calculations) and comparison with positive controls. Researchers must standardize assay conditions (pH, temperature, substrate concentration) and validate results with orthogonal methods like Western blotting to confirm target engagement .

Q. How does this compound’s stability vary under different storage conditions, and what protocols ensure sample integrity?

Stability studies employ accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition. For long-term storage, lyophilized this compound should be kept in inert atmospheres (-20°C, argon-sealed vials). Researchers must report degradation products and validate storage protocols through repeated stability assays .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating this compound’s efficacy in complex in vivo models?

Robust in vivo studies require:

- Dose optimization : Preclinical pharmacokinetic (PK) profiling to determine bioavailability and half-life.

- Control groups : Sham-treated, vehicle-only, and comparator compounds.

- Blinding : Randomization of treatment groups to minimize bias.

- Endpoint validation : Histopathological analysis or biomarker quantification (e.g., ELISA). Researchers should pre-register protocols to align with ARRIVE guidelines and ensure statistical power through sample size calculations .

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across studies?

Discrepancies often arise from methodological variability (e.g., cell line specificity, assay endpoints). A systematic approach includes:

- Meta-analysis : Pool data from independent studies to identify trends.

- Orthogonal validation : Use CRISPR knockdown or isoform-specific inhibitors to confirm target relevance.

- Dose-response reevaluation : Test activity across a broader concentration range to rule out off-target effects at high doses. Transparent reporting of negative results is critical to address bias .

Q. What computational strategies are effective for modeling this compound’s interactions with novel protein targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and conformational stability. Researchers should:

Q. What challenges arise in reproducing this compound’s bioactivity data, and how can they be mitigated?

Reproducibility issues stem from batch-to-batch variability in synthesis or differences in cell culture conditions. Solutions include:

- Standardized protocols : Share detailed synthetic routes and cell line authentication reports.

- Positive controls : Include reference compounds in each experiment.

- Open data : Publish raw spectra and primary datasets in supplementary materials. Collaborative inter-laboratory validation is recommended to confirm findings .

Q. How can researchers design studies to investigate this compound’s synergistic effects with other therapeutic agents?

Synergy studies require combinatorial dose matrices (e.g., Chou-Talalay method) and analysis via CompuSyn software. Key steps:

- Isobolograms : Quantify additive, synergistic, or antagonistic effects.

- Mechanistic overlap : Use transcriptomics (RNA-seq) to identify shared pathways.

- In vivo validation**: Test combinations in xenograft models with pharmacokinetic compatibility checks .

Data Presentation and Ethical Considerations

Q. What guidelines ensure clarity and reproducibility when presenting this compound data in tables and figures?

- Tables : Include statistical metrics (mean ± SD, p-values), sample sizes, and experimental conditions. Use Roman numerals for table numbering and footnotes for abbreviations .

- Figures : Label axes with units, specify magnification in microscopy images, and provide raw data in supplementary files. Avoid manipulating contrast to obscure negative results .

Q. How should researchers address ethical and copyright concerns when using third-party data on this compound?

Always cite original publications for spectral data, bioactivity values, or structural models. For reproduced figures/tables, obtain written permissions and adhere to CC-BY-SA or similar licenses. Data derived from proprietary databases (e.g., PubChem) must comply with terms of use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.